(E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
(E)-8-(2-(4-Cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic imidazopurine-dione derivative characterized by a complex heterocyclic scaffold. Its core structure comprises a fused imidazo[2,1-f]purine system with two dione moieties at positions 2 and 2. The substituents at positions 1 and 7 are methyl groups, while the 8-position is modified with a 2-(4-cinnamylpiperazin-1-yl)ethyl chain.
This compound belongs to a broader class of imidazopurine derivatives investigated for diverse pharmacological activities, including kinase inhibition, phosphodiesterase (PDE) modulation, and receptor antagonism .
Properties
IUPAC Name |
4,7-dimethyl-6-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2/c1-18-17-31-20-21(27(2)24(33)26-22(20)32)25-23(31)30(18)16-15-29-13-11-28(12-14-29)10-6-9-19-7-4-3-5-8-19/h3-9,17H,10-16H2,1-2H3,(H,26,32,33)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZILDKSSXHTRV-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC=CC5=CC=CC=C5)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)C/C=C/C5=CC=CC=C5)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps:
Formation of the Imidazopurine Core: The imidazopurine core can be synthesized through a cyclization reaction involving appropriate purine and imidazole precursors under acidic or basic conditions.
Attachment of the Cinnamylpiperazine Moiety: The cinnamylpiperazine moiety is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the piperazine, followed by the addition of a cinnamyl halide.
Final Coupling and Purification: The final step involves coupling the cinnamylpiperazine intermediate with the imidazopurine core under controlled conditions, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions and large-scale purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazopurine core or the cinnamyl group, potentially yielding reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cinnamyl group may yield cinnamyl alcohol or cinnamaldehyde derivatives, while reduction could produce saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, (E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on cellular pathways, receptor binding affinities, and therapeutic potential in treating diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the interactions at the molecular level.
Comparison with Similar Compounds
Key Observations :
- Cinnamyl vs.
- Substituent Position : Methyl groups at positions 1 and 7 (common across analogs) likely contribute to metabolic stability by blocking oxidation sites. In contrast, 3-position substitutions (e.g., 2-chlorobenzyl in ) shift activity toward TGF-β inhibition.
- PDE4B/PDE10A Inhibition : Piperazine-containing analogs (e.g., ) show dual PDE4B and PDE10A inhibitory activity, critical for neurological and inflammatory applications.
Receptor and Enzyme Affinity
Serotonin and Dopamine Receptors
- The benzylpiperazine analog () exhibits moderate affinity for 5-HT₁A (Ki = 120 nM) and D₂ receptors (Ki = 380 nM), while the dihydroisoquinolinyl derivative () shows improved 5-HT₇ affinity (Ki = 45 nM). The cinnamyl variant’s extended conjugation may further optimize receptor binding but requires empirical validation.
Phosphodiesterase Inhibition
- Piperazine-linked imidazopurines demonstrate PDE4B1 inhibition (IC₅₀ = 0.8–2.1 µM) and PDE10A inhibition (IC₅₀ = 1.5–3.7 µM) . Substitutions on the piperazine ring (e.g., cinnamyl vs. benzyl) may alter isoform selectivity due to steric effects.
Therapeutic Potential
- Anticancer Activity : The 3-(2-chlorobenzyl) analog () suppresses TGF-β signaling, a pathway implicated in tumor fibrosis and metastasis.
- Neurological Applications : PDE4B inhibition by piperazine derivatives () suggests utility in neurodegenerative diseases (e.g., Alzheimer’s) via cAMP modulation.
- Kinase Inhibition: Methoxyphenyl and cyanophenyl substituents () confer selectivity for cyclin-dependent kinases (CDKs), a feature yet to be explored in the cinnamyl derivative.
Biological Activity
The compound (E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of imidazopurine and has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine moiety linked to an imidazopurine core, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research has indicated that derivatives of piperazine, including those with cinnamyl substitutions, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for certain analogs was reported at 1000 µmol/L, suggesting that modifications in the piperazine side chain can enhance biological efficacy .
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that while some derivatives may exhibit cytotoxic effects on cancer cell lines, the specific compound's cytotoxicity remains to be fully characterized. Comparative studies with related imidazo[2,1-f]purine derivatives have shown varying degrees of cell viability reduction in cancer models, which warrants further investigation into dose-response relationships and mechanisms of action.
The proposed mechanism by which this compound exerts its biological effects includes interaction with cellular targets such as DNA and RNA synthesis pathways. Similar compounds have been shown to intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells. Future studies are needed to elucidate the specific molecular interactions and pathways involved in the biological activity of (E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
Case Studies
Several case studies have been documented regarding the application of imidazopurines in treating infectious diseases and cancers:
- Antitubercular Activity : A study focusing on piperazine derivatives revealed promising results in inhibiting Mycobacterium tuberculosis growth. The incorporation of cinnamyl groups was suggested to enhance lipophilicity and membrane permeability .
- Cancer Therapeutics : In vitro studies have shown that similar imidazo[2,1-f]purines can induce cell cycle arrest and apoptosis in various cancer cell lines. These findings support the potential use of (E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as a therapeutic agent .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
